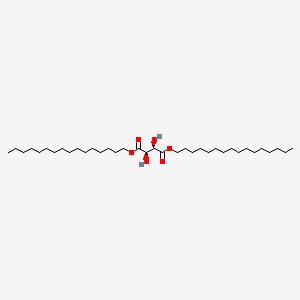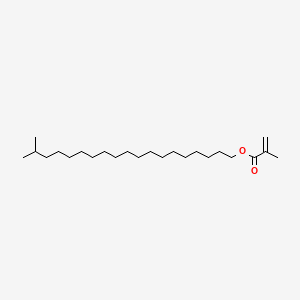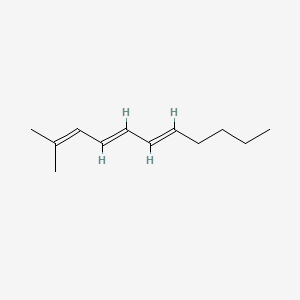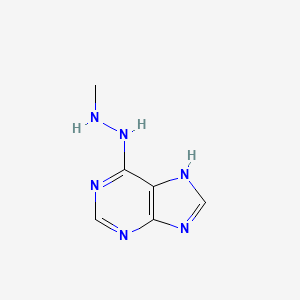
Dihexadecyl (R(R*,R*))-tartrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihexadecyl (R(R*,R*))-tartrate is an organic compound that belongs to the class of tartaric acid derivatives Tartaric acid is a naturally occurring substance found in various plants, particularly in grapes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dihexadecyl (R(R*,R*))-tartrate typically involves the esterification of tartaric acid with hexadecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the mixture under reflux to facilitate the esterification process. The product is then purified through recrystallization or column chromatography to obtain high purity this compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial production also focuses on minimizing waste and ensuring the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
Dihexadecyl (R(R*,R*))-tartrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Dihexadecyl (R(R*,R*))-tartrate has several scientific research applications, including:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Biology: Investigated for its potential role in lipid metabolism and cell membrane studies.
Medicine: Explored for its potential as a drug delivery agent due to its amphiphilic nature.
Industry: Utilized in the formulation of surfactants and emulsifiers in various industrial processes.
Mechanism of Action
The mechanism of action of Dihexadecyl (R(R*,R*))-tartrate involves its interaction with biological membranes and proteins. The long hydrophobic chains allow it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. The tartrate moiety can interact with specific proteins or enzymes, influencing their activity and function. These interactions can modulate various cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Dihexadecyl (R,R)-tartrate: A stereoisomer with different chiral centers.
Dihexadecyl (S,S)-tartrate: Another stereoisomer with opposite chiral configurations.
Dihexadecyl (R,S)-tartrate: A diastereomer with one chiral center inverted.
Uniqueness
Dihexadecyl (R(R*,R*))-tartrate is unique due to its specific chiral configuration and the presence of two long hydrophobic chains. This combination of features imparts distinct physicochemical properties, making it suitable for specialized applications in research and industry.
Properties
CAS No. |
65270-95-3 |
|---|---|
Molecular Formula |
C36H70O6 |
Molecular Weight |
598.9 g/mol |
IUPAC Name |
dihexadecyl (2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C36H70O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-41-35(39)33(37)34(38)36(40)42-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-34,37-38H,3-32H2,1-2H3/t33-,34-/m1/s1 |
InChI Key |
XBFGJARWBHKWFU-KKLWWLSJSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC(=O)[C@@H]([C@H](C(=O)OCCCCCCCCCCCCCCCC)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)C(C(C(=O)OCCCCCCCCCCCCCCCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidine-3-carboxamide hydrochloride](/img/structure/B12652160.png)




![Ethyl 4-[2-chloro-5-(trifluoromethyl)-phenoxy]butanoate](/img/structure/B12652204.png)





![(3R,3aR,6S,6aS)-6-chloro-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B12652231.png)
